9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound features a brominated pyrazole moiety attached to a purine structure, which is significant in medicinal chemistry due to its potential biological activity. The IUPAC name reflects its complex structure, indicating that it contains both a purine base and a pyrazole ring, with specific substitutions that may influence its pharmacological properties.
The compound is cataloged in various chemical databases, including PubChem, where it is listed with detailed structural and chemical information. Such databases provide insights into the compound's properties, synthesis methods, and potential applications in scientific research and drug development.
The synthesis of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine typically involves several key steps:
The synthesis may utilize advanced techniques such as continuous flow reactors to enhance yield and purity during industrial production. Additionally, optimization of reaction conditions (temperature, solvent choice) is crucial for maximizing efficiency.
The molecular structure of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine can be represented by its InChI key:
This representation indicates the arrangement of atoms within the molecule and highlights its functional groups.
Key molecular data includes:
9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine can participate in several chemical reactions:
Common reagents for these reactions include palladium catalysts and bases like potassium carbonate, often in solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate reaction completion.
The mechanism of action for 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine involves its interaction with specific molecular targets, particularly adenosine receptors. The presence of the bromine atom enhances its binding affinity to enzyme active sites, potentially inhibiting their activity. This characteristic makes it a candidate for further studies in drug discovery aimed at targeting adenosine receptors .
The physical properties of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine include:
Chemical properties include:
These properties are essential for determining how the compound behaves in biological systems and its suitability for various applications.
The primary applications of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine lie in medicinal chemistry and pharmacology:
The construction of purine-pyrazole hybrids represents a significant advancement in heterocyclic chemistry due to the synergistic pharmacological potential of these pharmacophores. For 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine, the primary synthetic route involves a sequential N-alkylation strategy beginning with appropriately functionalized purine and pyrazole precursors. A pivotal innovation involves the regioselective coupling of 6-aminopurine with 3-(4-bromo-1H-pyrazol-1-yl)propyl intermediates, leveraging the nucleophilic character of the purine's N9 position. This approach circumvents the common challenge of competitive alkylation at the N7 position of purines, which typically requires protective strategies [5].
Recent methodologies exploit prefunctionalized building blocks to enhance efficiency:
Regiocontrol in pyrazole bromination is critical for installing the C4-bromo substituent required in this hybrid molecule. Electrophilic bromination of 1H-pyrazoles typically yields mixtures of 4-bromo and 4,5-dibrominated products, necessitating precise optimization. Key strategies include:
Table 1: Bromination Regioselectivity Under Varied Conditions
Pyrazole Substrate | Reagent | Solvent | Temperature | C4-Bromo (%) |
---|---|---|---|---|
1H-Pyrazole | Br₂ (1.0 eq) | Acetic acid | 0°C | 85 |
1H-Pyrazole | Br₂ (1.2 eq) | DCM | 25°C | 62 |
1-TBS-Pyrazole | NBS (1.0 eq) | THF | -20°C | 98 |
The C4-bromo configuration enhances hydrogen-bonding capacity and steric accessibility for subsequent derivatization, as confirmed by X-ray crystallography of related compounds [6].
The trimethylene (─CH₂─CH₂─CH₂─) spacer in this hybrid compound balances conformational flexibility and molecular rigidity, optimizing receptor binding. Functionalization strategies include:
The propyl linker’s rotational freedom enables bioactive conformations where purine and pyrazole planes adopt a 60–90° dihedral angle, facilitating interactions with biological targets. Computational models (MD simulations) indicate the C3 spacer optimizes hydrophobic contacts without compromising solubility [4].
Solvent-free methodologies address sustainability challenges in hybrid molecule synthesis. For this compound, two green approaches demonstrate efficacy:
Table 2: Environmental Metrics of Solvent-Free vs. Conventional Synthesis
Method | PMI* | Energy (kJ/mol) | Reaction Time | Yield (%) |
---|---|---|---|---|
Mechanochemical | 1.2 | 35 | 2 hours | 88 |
Thermal (neat) | 1.0 | 95 | 8 hours | 82 |
Conventional solution | 12.7 | 210 | 12 hours | 75 |
Process Mass Intensity: Lower values indicate greener processes [2] [9].
These methods align with circular chemistry principles by minimizing auxiliary materials and enabling catalyst recycling [9].
N-Alkylation at purine N9 is challenged by competing N7 alkylation, which can reach 30–50% in non-catalyzed reactions. Advanced catalytic systems provide solutions:
Table 3: Catalyst Performance in Purine N9-Alkylation
Catalyst | Loading (equiv) | Solvent | N9:N7 Ratio | Yield (%) |
---|---|---|---|---|
None | - | DMF | 1:1.2 | 45 |
SnCl₄ | 2.1 | DCE | 9:1 | 87 |
TMSOTf | 0.2 | ACN | 20:1 | 92 |
TiCl₄ | 2.1 | DCE | 4:1 | 65 |
Microwave assistance (100°C, 30 minutes) further enhances reaction kinetics, reducing catalyst loadings by 40% while maintaining regiocontrol [5]. These systems exploit the hard-soft acid-base theory, where Lewis acids complex with electron-rich purine sites to steer selectivity [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1